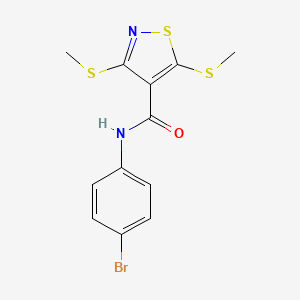![molecular formula C24H19N3O4 B11541848 2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is a complex organic molecule that features a combination of benzoxazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the ethoxyphenyl and nitrophenyl groups through a series of coupling reactions. Key reagents used in these steps include ethyl bromoacetate, 4-ethoxyaniline, and 2-nitrobenzaldehyde. The reaction conditions often require the use of catalysts such as palladium on carbon and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzoxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE is used in the development of advanced materials. Its properties make it suitable for applications in electronics, photonics, and other high-tech industries.
Mechanism of Action
The mechanism of action of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and signaling mechanisms. These interactions can lead to changes in cellular function, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- (1E,2E)-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE
- (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(4-NITROPHENYL)PROP-2-EN-1-IMINE
- (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-CHLOROPHENYL)PROP-2-EN-1-IMINE
Uniqueness
The uniqueness of (1E,2E)-N-[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(2-NITROPHENYL)PROP-2-EN-1-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H19N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(E)-N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2-nitrophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C24H19N3O4/c1-2-30-20-12-9-18(10-13-20)24-26-21-16-19(11-14-23(21)31-24)25-15-5-7-17-6-3-4-8-22(17)27(28)29/h3-16H,2H2,1H3/b7-5+,25-15? |
InChI Key |
LAHRQTQYELSXSX-CXUKHSQVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11541775.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11541821.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11541832.png)
![2,4-dichloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541838.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
